molecular formula C8H11BrN2O2 B6278845 methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate CAS No. 2298349-91-2

methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate

Cat. No.: B6278845
CAS No.: 2298349-91-2
M. Wt: 247.1
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Description

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and two methyl groups attached to the pyrazole ring, as well as a methyl ester group attached to the acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, 4-bromo-1,5-dimethyl-1H-pyrazole can be synthesized by reacting 4-bromo-1,3-diketone with hydrazine hydrate under reflux conditions.

    Esterification: The resulting pyrazole can then be reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of oxidized derivatives such as pyrazole-3-carboxylic acid.

    Reduction: Formation of reduced derivatives such as pyrazole-3-methanol.

    Hydrolysis: Formation of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid.

Scientific Research Applications

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The bromine atom and the ester group can play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)acetate
  • Methyl 2-(4-fluoro-1,5-dimethyl-1H-pyrazol-3-yl)acetate
  • Methyl 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)acetate

Uniqueness

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the specific substitution pattern on the pyrazole ring can affect its chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

2298349-91-2

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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